
Sodium 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfinate is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structural properties and reactivity, making it a valuable subject of study and application.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfinate typically involves the reaction of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. The general reaction scheme is as follows:
[ \text{2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride} + \text{NaOH} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a pure form.
化学反応の分析
Types of Reactions: Sodium 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding sulfinate or sulfonamide derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions include sulfonic acids, sulfinates, sulfonamides, and various substituted derivatives, depending on the reaction conditions and reagents used.
科学的研究の応用
Sodium 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of various chemical compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of Sodium 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfinate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways.
類似化合物との比較
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid: This compound shares a similar pyrimidine structure but has a carboxylic acid group instead of a sulfonate group.
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride: This is a precursor in the synthesis of Sodium 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfinate.
Uniqueness: this compound is unique due to its sulfonate group, which imparts distinct chemical reactivity and biological activity compared to its carboxylic acid and sulfonyl chloride counterparts. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C4H3N2NaO4S |
|---|---|
分子量 |
198.13 g/mol |
IUPAC名 |
sodium;2,4-dioxo-1H-pyrimidine-5-sulfinate |
InChI |
InChI=1S/C4H4N2O4S.Na/c7-3-2(11(9)10)1-5-4(8)6-3;/h1H,(H,9,10)(H2,5,6,7,8);/q;+1/p-1 |
InChIキー |
YWBSAUGRDAWYPC-UHFFFAOYSA-M |
正規SMILES |
C1=C(C(=O)NC(=O)N1)S(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



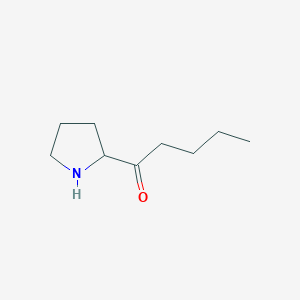
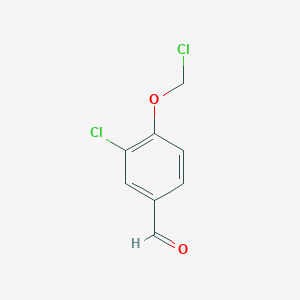

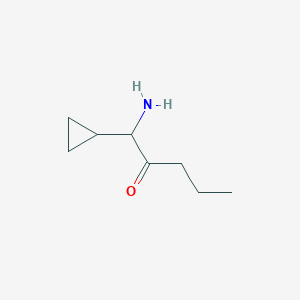
![1-[3-(Aminomethyl)phenyl]-3-cyclopropylurea](/img/structure/B13179555.png)
![2-{[(2R)-2-[(2R)-3,4-dihydroxy-5-oxo-2,5-dihydrofuran-2-yl]-2-hydroxyethyl]sulfanyl}acetonitrile](/img/structure/B13179565.png)

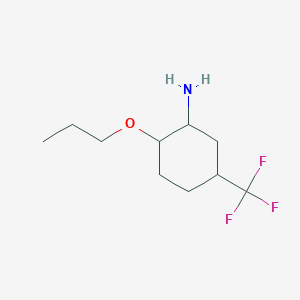


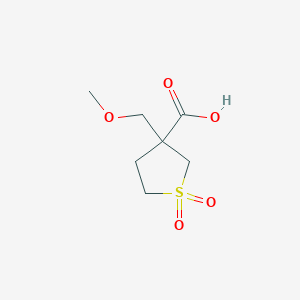
![potassium (5S)-3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13179589.png)
![4-Amino-2-{7-oxabicyclo[2.2.1]heptan-2-yl}butan-2-ol](/img/structure/B13179603.png)
